
2-(Difluoromethyl)-5-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group and the phenyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: This involves the use of electrophilic difluoromethylating reagents such as difluoromethyl sulfonium salts.
Nucleophilic Difluoromethylation: This method employs nucleophilic difluoromethylating agents like difluoromethyl zinc reagents.
Radical Difluoromethylation: This approach uses radical initiators to generate difluoromethyl radicals, which then react with thiazole derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions under controlled conditions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalytic processes using metal catalysts like copper or palladium are commonly employed to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated phenyl thiazoles.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-5-phenyl-1,3-thiazole
- 2-(Chloromethyl)-5-phenyl-1,3-thiazole
- 2-(Methyl)-5-phenyl-1,3-thiazole
Uniqueness
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for pharmaceutical and agrochemical applications, where these properties are highly desirable .
Propiedades
Fórmula molecular |
C10H7F2NS |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H |
Clave InChI |
ORNIZBFUAYLCJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


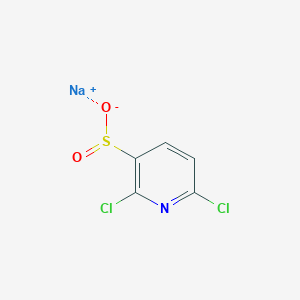
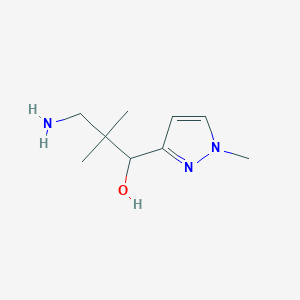
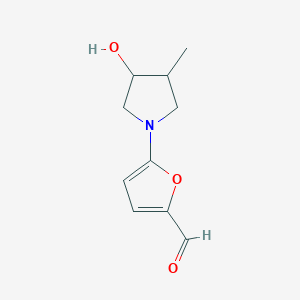
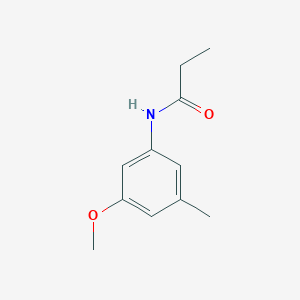

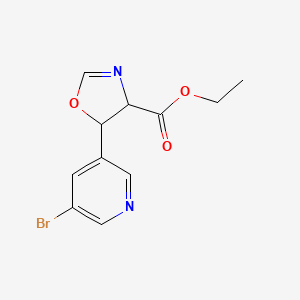
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
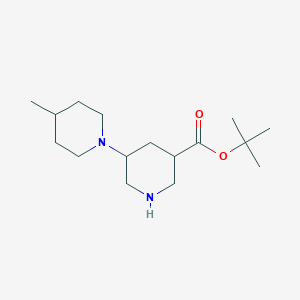

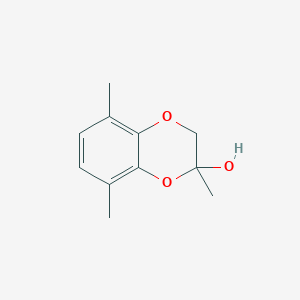
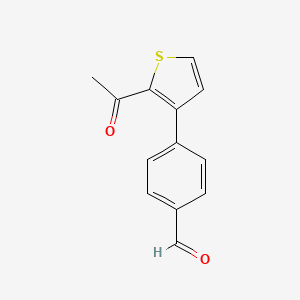
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
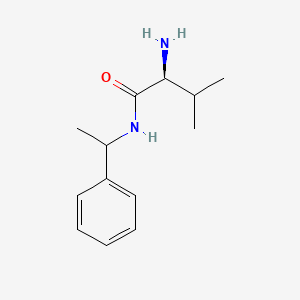
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
